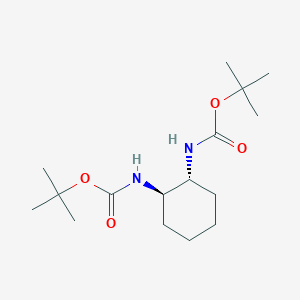

(1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine

Vue d'ensemble

Description

(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine is a chiral diamine compound widely used in organic synthesis and catalysis. The compound features a cyclohexane ring with two amino groups protected by tert-butoxycarbonyl (Boc) groups. Its chiral nature makes it valuable in asymmetric synthesis, where it can induce chirality in the products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available (1R,2R)-cyclohexane-1,2-diamine.

Protection of Amino Groups: The amino groups are protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified by recrystallization or column chromatography to obtain (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine in high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino groups can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free diamine.

Complexation Reactions: The compound can form complexes with metal ions, which are useful in catalysis.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used for deprotection.

Complexation: Metal salts such as palladium acetate or copper(II) chloride are used for complexation reactions.

Major Products

Substitution: Substituted diamines with various functional groups.

Deprotection: Free (1R,2R)-cyclohexane-1,2-diamine.

Complexation: Metal-diamine complexes.

Applications De Recherche Scientifique

Asymmetric Catalysis

(1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions by coordinating with metal ions to form chiral complexes that induce asymmetry in reaction products. This property is crucial for synthesizing chiral molecules that are important in pharmaceuticals.

Example : In a study focusing on the synthesis of chiral compounds, this diamine was utilized to enhance the diastereoselectivity and yield of cyclic products .

Organocatalysis

The compound serves as an effective organocatalyst in various reactions, including the intramolecular desymmetrization of cyclohexanones. This reaction leads to the formation of complex bicyclic structures, demonstrating its utility in synthesizing biologically active molecules.

Case Study : Research has shown that this compound can catalyze the formation of 2-azabicyclo[3.3.1]nonane from cyclohexanones .

Pharmaceutical Applications

Due to its structural features, this compound is integral to developing various pharmaceuticals. It acts as a scaffold for designing drugs targeting specific biological pathways.

Research Findings :

- Derivatives of this compound have been explored for their potential as antibiotics and anticancer agents .

- Its role as a building block allows for modifications that enhance biological activity and selectivity against specific targets.

Summary of Biological Activities

The compound exhibits notable biological activities relevant to its applications:

| Activity Type | Description |

|---|---|

| Organocatalysis | Effective in synthesizing complex bicyclic structures |

| Pharmaceutical Scaffold | Integral to developing antibiotics and anticancer agents |

| Catalytic Efficiency | Enhances reaction rates and selectivity in organic transformations |

Mécanisme D'action

The mechanism of action of (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine in catalysis involves its ability to coordinate with metal ions, forming chiral complexes that can induce asymmetry in the reaction products. The Boc groups provide steric hindrance, enhancing the selectivity of the catalytic process. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S,2S)-N,N’-Bis-Boc-cyclohexane-1,2-diamine: The enantiomer of (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine, used in similar applications but with opposite chirality.

(1R,2R)-N,N’-Bis-Boc-1,2-diaminocyclohexane: A similar compound with different protecting groups.

(1R,2R)-Cyclohexane-1,2-diamine: The unprotected form of the compound, used in different types of reactions.

Uniqueness

(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine is unique due to its dual Boc protection, which provides stability and selectivity in reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can induce high enantioselectivity.

Activité Biologique

(1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine is a chiral diamine that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This compound is primarily recognized for its roles as an organocatalyst and a precursor in the synthesis of various biologically active molecules.

- Molecular Formula : CHNO

- Molecular Weight : 214.3 g/mol

- Appearance : White powder

- Boiling Point : 193.6 °C at 760 mmHg

- Melting Point : 41-45 °C

Organocatalysis

This compound serves as an effective organocatalyst in the intramolecular desymmetrization of cyclohexanones, facilitating the formation of complex bicyclic structures such as 2-azabicyclo[3.3.1]nonane. This reaction highlights the compound's utility in synthesizing chiral compounds with potential pharmaceutical applications .

Synthesis of Chiral Catalysts

The compound is also utilized as a starting material for synthesizing chiral nickel catalysts, which are employed in Michael addition reactions. These reactions are significant in forming nitroalkenes from 1,3-dicarbonyl compounds, showcasing the compound's relevance in asymmetric synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity and utility of this compound:

-

Stereoselective Synthesis :

A study demonstrated the use of this diamine in the stereoselective synthesis of cyclic compounds, where it acted as a chiral auxiliary. The results indicated that the presence of this compound significantly influenced the diastereoselectivity and yield of the desired products . -

Pharmaceutical Applications :

Research highlighted that derivatives of this compound are integral to developing various pharmaceuticals, including antibiotics and anticancer agents. Its structural features enable it to serve as a scaffold for designing drugs targeting specific biological pathways . -

Catalytic Efficiency :

In catalytic studies, this compound exhibited high catalytic efficiency in several reactions. For instance, it was found to enhance reaction rates and selectivity in various organic transformations, confirming its role as a versatile catalyst in synthetic chemistry .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCGSTKNYQISER-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680047 | |

| Record name | Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345905-88-6 | |

| Record name | Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.